- Process and zeolite catalysts for the regioselective acetalization and transacetalization of aldehydes in the manufacture of acetals, Spain, , ,

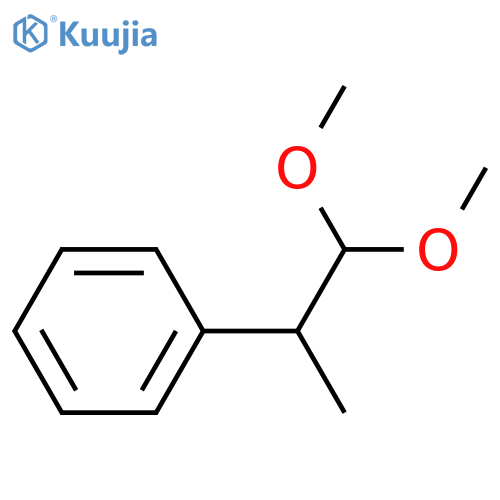

Cas no 90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene)

90-87-9 structure

Nome del prodotto:(1,1-Dimethoxypropan-2-yl)benzene

Numero CAS:90-87-9

MF:C11H16O2

MW:180.243543624878

CID:81759

(1,1-Dimethoxypropan-2-yl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- (1,1-Dimethoxypropan-2-yl)benzene

- 2-phenylpropionaldehyde-dimethyl acetal

- 1,1-dimethoxy-2-phenylpropane

- 2-phenyloropionaldehyde dimethyl acetal

- 2-phenylpropionaldehyde dimethyl acetal

- HYDRATROPIC ALDEHYDE DIMETHYLACETAL, FCC GRADE

- 1,1-difluoroethyl phenyl ether

- 1,2-dimethoxy-2-phenyl propane

- 2-phenylpropanal dimethyl acetal

- Hydratropic aldehyde dimethyl acetall

- NSC 46115

- alpha-Methylphenacetaldehyde dimethyl acetal

- 2-Phenylpropanal dimethylacetal

- (2,2-Dimethoxy-1-methylethyl)benzene (ACI)

- Hydratropaldehyde, dimethyl acetal (6CI, 7CI, 8CI)

- Hydratropic aldehyde dimethyl acetal

- Hydrotropaldehyde dimethyl acetal

- α-Methylphenacetaldehyde dimethyl acetal

-

- Inchi: 1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3

- Chiave InChI: UFOUDYPOSJJEDJ-UHFFFAOYSA-N

- Sorrisi: O(C(C(C)C1C=CC=CC=1)OC)C

Proprietà calcolate

- Massa esatta: 180.11500

- Massa monoisotopica: 180.11503

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 13

- Conta legami ruotabili: 4

- Complessità: 126

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 18.5

- XLogP3: 2.4

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Densità: 0.971±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 226.4±0.0 ºC (760 Torr),

- Punto di infiammabilità: 92.2±0.0 ºC,

- Indice di rifrazione: n20/D 1.493(lit.)

- Solubilità: Leggermente solubile (4 g/l) (25°C),

- PSA: 18.46000

- LogP: 2.40900

- FEMA: 2888 | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL

(1,1-Dimethoxypropan-2-yl)benzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-1kg |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97% | 1kg |

¥4188.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-1KG |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97%, FCC | 1KG |

5707.3 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-SAMPLE |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97%, FCC | 587.6 | 2021-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-1000g |

(1,1-Dimethoxypropan-2-Yl)benzene |

90-87-9 | 1000g |

¥9185.00 | 2024-04-26 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-100G |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97%, FCC | 100G |

1118.55 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-100g |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97% | 100g |

¥818.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-SAmPLE |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97% | sample |

¥538.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-100g |

(1,1-Dimethoxypropan-2-Yl)benzene |

90-87-9 | 100g |

¥1940.00 | 2024-04-26 |

(1,1-Dimethoxypropan-2-yl)benzene Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Metodo di produzione 3

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Ammonium iodide ; 1 min, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C

Riferimento

- Hypoiodous acid-catalyzed regioselective geminal addition of methanol to vinylarenes: synthesis of anti-Markovnikov methyl acetals, RSC Advances, 2015, 5(90), 73732-73736

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 10 min, -78 °C

1.2 Reagents: Dimethyl sulfide ; -78 °C

1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Dimethyl sulfide ; -78 °C

1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt

Riferimento

- Two-way homologation of aliphatic aldehydes: Both one-carbon shortening and lengthening via the same intermediate, Tetrahedron, 2020, 76(6),

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; 15 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Riferimento

- IPy2BF4-mediated rearrangements of 1,2-difunctionalized compounds and olefins, Chemistry - A European Journal, 2005, 11(20), 5938-5944

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: 2,6-Pyridinedicarboxylic acid , Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate Solvents: Methanol ; 5 min, rt

1.2 Reagents: Iodobenzene diacetate ; 1 min, rt

1.3 Solvents: Methanol ; 20 h, rt

1.2 Reagents: Iodobenzene diacetate ; 1 min, rt

1.3 Solvents: Methanol ; 20 h, rt

Riferimento

- A generalized approach for iron catalyzed chemo- and regioselective formation of anti-Markovnikov acetals from styrene derivatives, Chemical Communications (Cambridge, 2012, 48(28), 3448-3450

Metodo di produzione 8

Metodo di produzione 9

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Pyridinium, 3,5-bis(methoxycarbonyl)-1-(phenylmethyl)-, bromide (1:1) Solvents: Methanol ; 25 h, rt

1.2 Reagents: Phenylhydrazine hydrochloride

1.2 Reagents: Phenylhydrazine hydrochloride

Riferimento

- Unexpected catalysis: aprotic pyridinium ions as active and recyclable Bronsted acid catalysts in protic media, Organic Letters, 2008, 10(21), 4935-4938

Metodo di produzione 11

Metodo di produzione 12

Condizioni di reazione

1.1 Catalysts: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-, scandium(3+) salt (3:2) ; 12 h, 60 °C

Riferimento

- A new scandium metal organic framework built up from octadecasil zeolitic cages as heterogeneous catalyst, Chemical Communications (Cambridge, 2009, (17), 2393-2395

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Germanate (Ge9(OH)2O194-), tetrahydrogen, compd. with 1,2-ethanediamine (2:5), d… Solvents: Carbon tetrachloride ; 2 h, 60 - 70 °C

Riferimento

- Chiral Germanium Zeotype with Interconnected 8-, 11-, and 11-Ring Channels. Catalytic Properties, Chemistry of Materials, 2004, 16(4), 594-599

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Triphenyl phosphite , Rhodium trichloride Solvents: Methanol ; 6 h, 600 psi, 80 °C; 80 °C → rt

Riferimento

- Rh(I) or Rh(III) supported on MCM-41-catalyzed selective hydroformylation-acetalization of aryl alkenes: Effect of the additives, Applied Catalysis, 2006, 303(2), 213-220

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , 1-Butyl-3-methylimidazolium tetrafluoroborate , Benzeneacetic acid, α-amino-4-(diphenylphosphino)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 2 h, 5 MPa, 80 °C

Riferimento

- Highly effective tandem hydroformylation-acetalization of olefins using a long-life Bronsted acid-Rh bifunctional catalyst in ionic liquid-alcohol systems, Green Chemistry, 2013, 15(11), 3236-3242

Metodo di produzione 16

(1,1-Dimethoxypropan-2-yl)benzene Raw materials

(1,1-Dimethoxypropan-2-yl)benzene Preparation Products

(1,1-Dimethoxypropan-2-yl)benzene Letteratura correlata

-

1. Electronic constitution and partial thermodynamic properties of liquid tin + palladium + silver alloysG. H. Laurie,J. N. Pratt Trans. Faraday Soc. 1964 60 1391

-

2. CXIX.—The binary system carbamide-ammonium nitrate. Molecular association in each componentWilliam John Howells J. Chem. Soc. 1929 910

-

3. LICKOR-Promoted 1,2-elimination in 1,1-dimethoxy-2-phenylethane and 1,1-dimethoxy-2-phenylpropane: synthesis of substituted enol ethers and alkynesAnnamaria Deagostino,Mariella Mella,Cristina Prandi,Paolo Venturello J. Chem. Soc. Perkin Trans. 1 1995 2757

-

P. Murray-Rust,J. D. Wright J. Chem. Soc. A 1968 247

-

Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559

90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene) Prodotti correlati

- 68345-22-2(Benzene,[2,2-bis(2-methylpropoxy)ethyl]-)

- 101-48-4(Phenylacetaldehyde dimethyl acetal;1,1-Dimethoxy-2-phenylethane)

- 1805855-88-2(2-(3-Bromo-2-oxopropyl)-4-ethylmandelic acid)

- 895003-15-3(1-(2,4-dimethylphenyl)-5-(2-fluorophenyl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 1251673-96-7(3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine)

- 877990-43-7(N-(quinolin-2-yl)-1,1'-biphenyl-2-carboxamide)

- 1803742-83-7(1-(2-Bromo-3-ethoxyphenyl)propan-1-one)

- 1261945-81-6(6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid)

- 308295-85-4(methyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate)

- 2679932-57-9((3R)-7-chloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

Fornitori consigliati

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso